

Application Notes and Protocols for FR234938 in Animal Models of Autoimmune Disease

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Compound of Interest

Compound Name: FR234938

Cat. No.: B1674029

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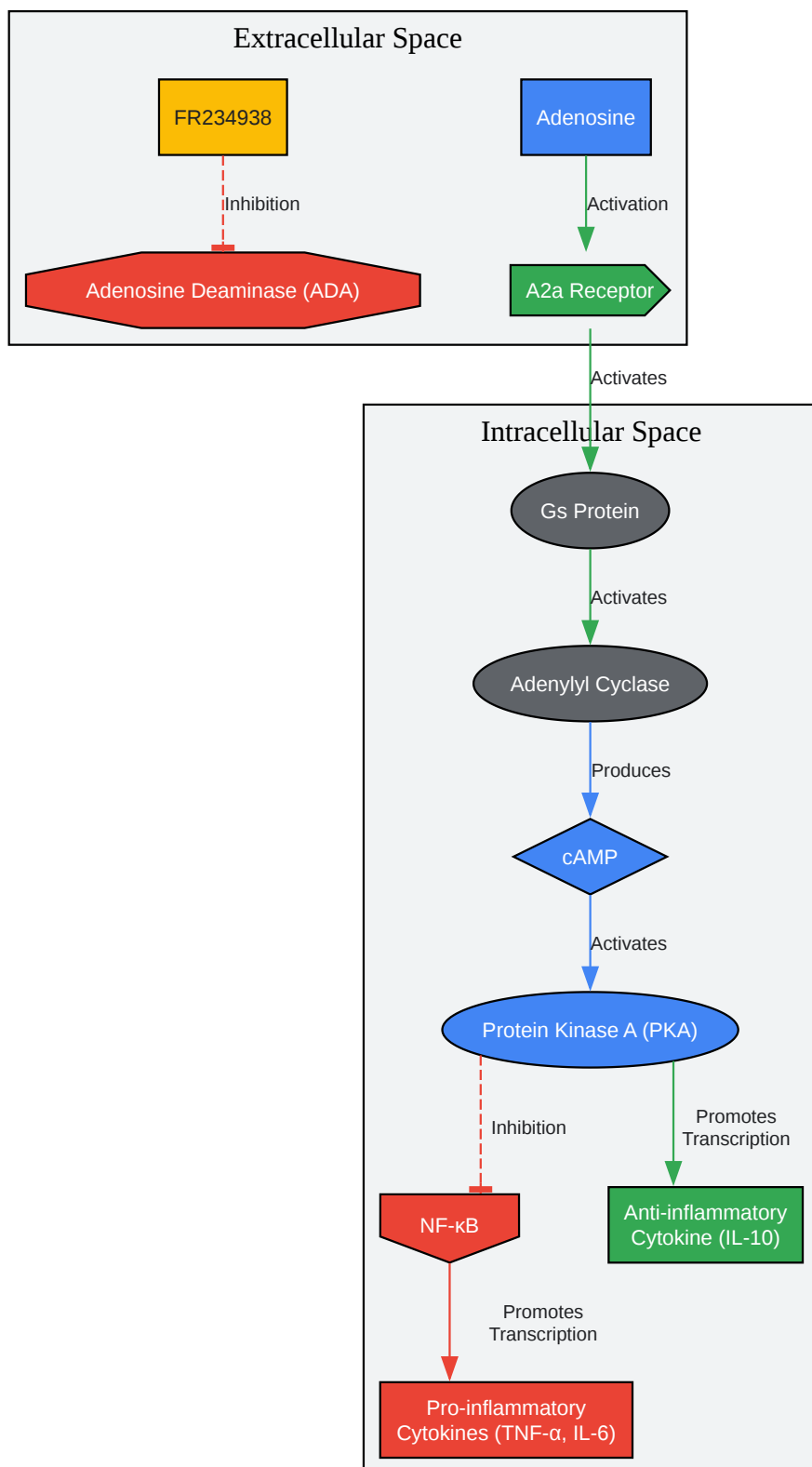
Introduction

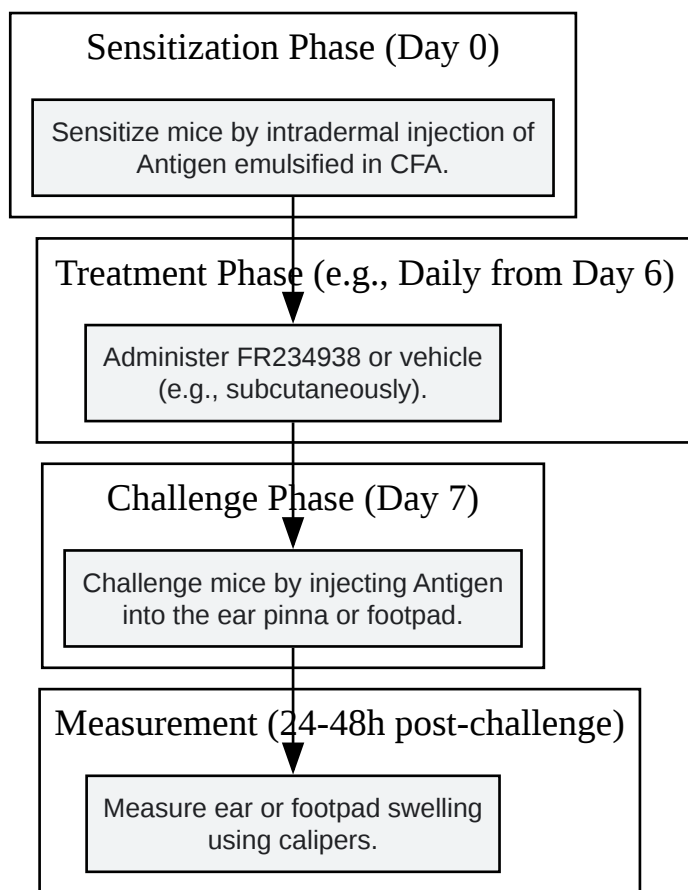
FR234938 is a potent and selective non-nucleoside inhibitor of adenosine deaminase (ADA)[1][2]. By inhibiting ADA, **FR234938** prevents the degradation of extracellular adenosine, leading to its accumulation at sites of inflammation. Adenosine, a purine nucleoside, has well-documented anti-inflammatory properties mediated primarily through the activation of the A2a adenosine receptor[1][3]. This mechanism of action suggests that **FR234938** holds therapeutic potential for the treatment of various autoimmune and inflammatory diseases[1][2]. These application notes provide an overview of the preclinical evaluation of **FR234938** in relevant animal models of autoimmune disease, along with detailed, representative experimental protocols.

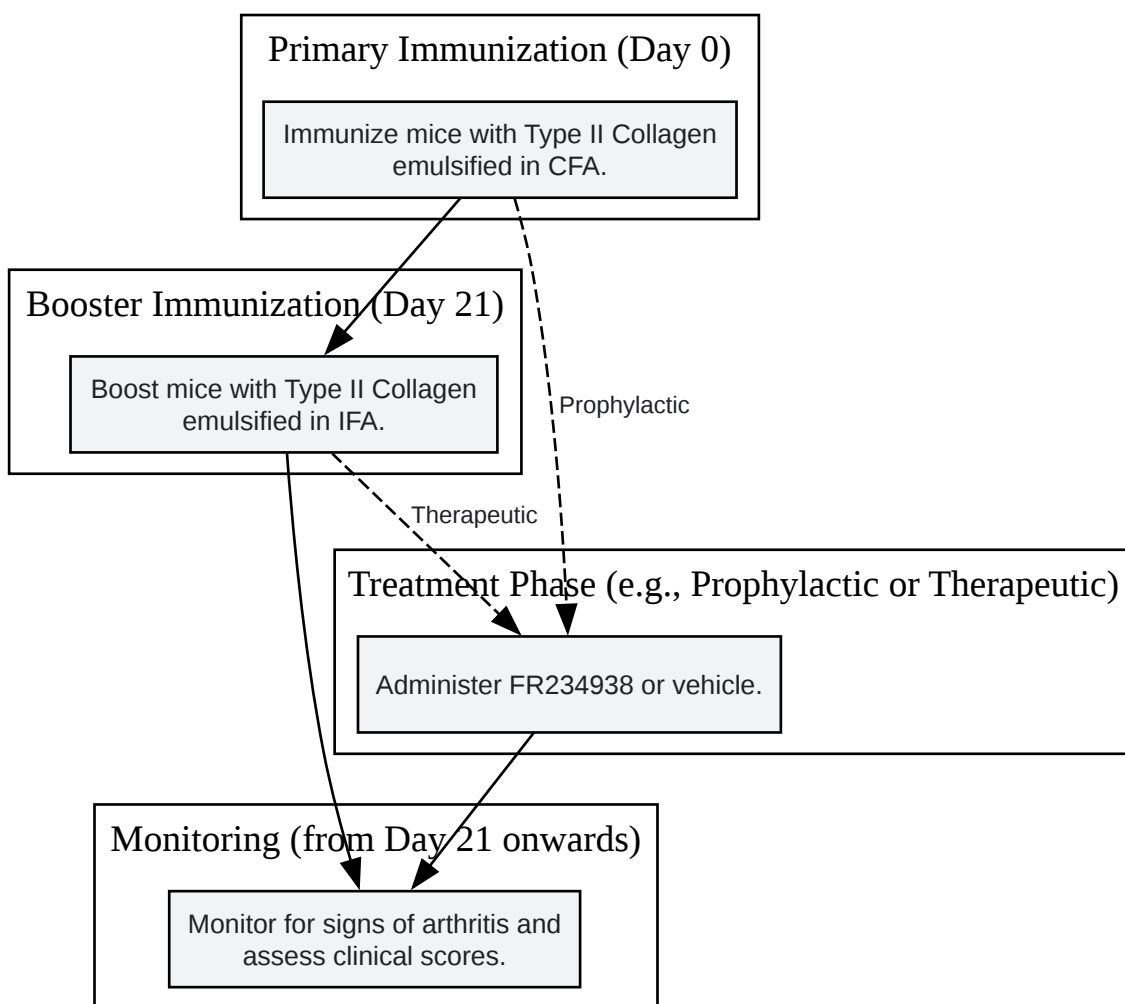
Mechanism of Action

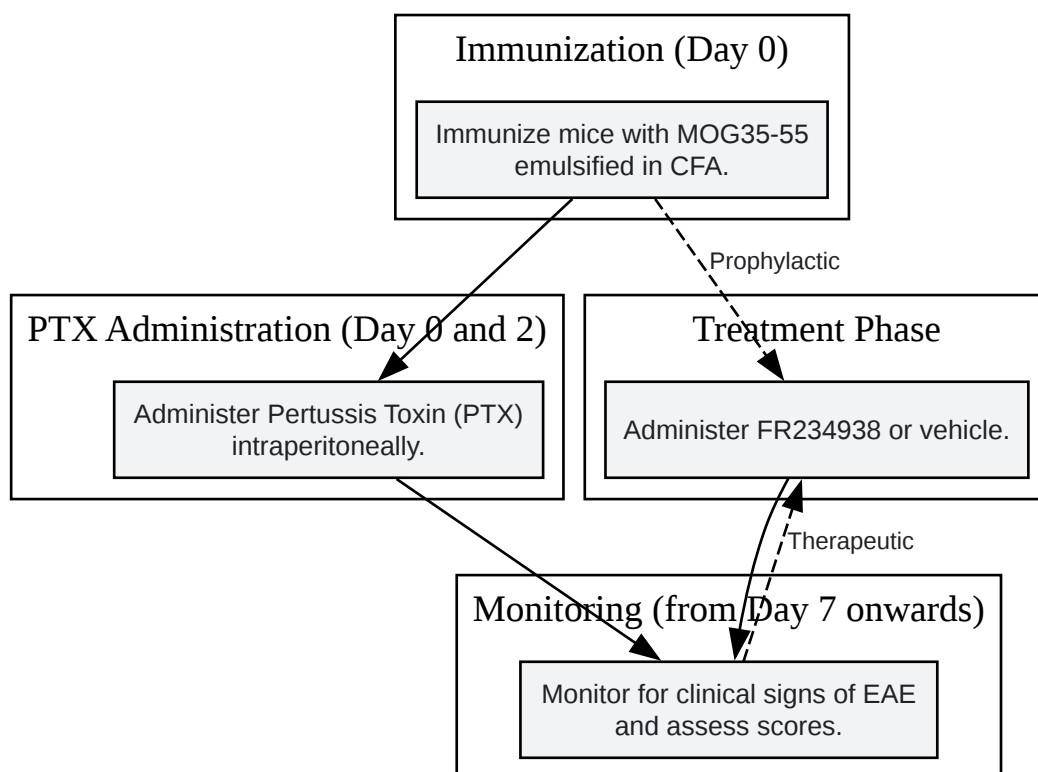
FR234938 exerts its anti-inflammatory effects by increasing the local concentration of extracellular adenosine. Adenosine then binds to A2a receptors on the surface of immune cells, initiating a signaling cascade that ultimately suppresses the inflammatory response. Activation of the A2a receptor, a G-protein coupled receptor, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn can inhibit the activation of the pro-inflammatory transcription factor NF- κ B. This leads to a reduction in the production of key pro-inflammatory cytokines such as TNF- α and IL-6, and an increase in the production of the anti-inflammatory cytokine IL-10[1].

Signaling Pathway of FR234938-Mediated Immunosuppression









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References

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